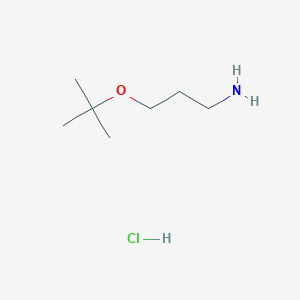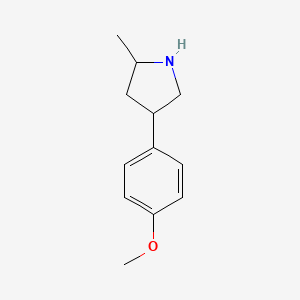
4-(4-Methoxyphenyl)-2-methylpyrrolidine
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-2-methylpyrrolidine, also known as Mephenoxalone, is a chemical compound that belongs to the pyrrolidine class of drugs. It is commonly used in scientific research for its potential therapeutic effects on the central nervous system.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profiles
4-(4-Methoxyphenyl)-2-methylpyrrolidine and its derivatives have been explored in pharmacology, particularly as 5-HT2A receptor antagonists. A study by Ogawa et al. (2002) examined (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544), an active form of a novel 5-HT(2A) receptor antagonist. This compound demonstrated potent inhibition of platelet aggregation induced by serotonin, suggesting potential applications in cardiovascular health (Ogawa et al., 2002).
Synthesis Applications
The compound's derivatives are valuable in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. Singh and Umemoto (2011) synthesized N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, demonstrating their utility in creating various medicinal intermediates (Singh & Umemoto, 2011).
Biochemical Synthesis
Ma et al. (2020) developed a concise method for synthesizing methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, key intermediates for tropane alkaloids. This synthesis highlights the compound's relevance in producing complex organic molecules (Ma et al., 2020).
Chemical Transformations
Research by Voskressensky et al. (2014) explored the transformation of tetrahydro-pyrrolobenzodiazepines with 4-phenyl-, p-methoxyphenyl-, and thienylpyrrolo[1,2-a][1,4]benzo-diazepines. This study demonstrates the compound's role in chemical transformations to create substituted pyrroles (Voskressensky et al., 2014).
Treatment of Pancreatitis
Ogawa et al. (2005) investigated the effects of R-102444 and its metabolite R-96544 on acute and chronic pancreatitis. These compounds, as selective 5-HT2A receptor antagonists, showed potential in inhibiting the progression of pancreatitis (Ogawa et al., 2005).
Chemical Analysis
Smirnov et al. (1970) studied the aminomethylation of 2-(4′-methoxyphenyl)- and 2-(4′-hydroxyphenyl)-3-hydroxypyridines, contributing to the analytical understanding of related compounds (Smirnov et al., 1970).
Photodynamic Therapy
Uslan and Sesalan (2013) prepared silicon phthalocyanines with pyrrolidine moieties, investigating their binding to DNA and potential as DNA-targeting photodynamic therapy (PDT) agents (Uslan & Sesalan, 2013).
Cancer Research
Gupton et al. (1999) examined pyrrole derivatives for their cytotoxicity against leukemias and lymphomas, showcasing the potential of 4-(4-Methoxyphenyl)-2-methylpyrrolidine derivatives in cancer research (Gupton et al., 1999).
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-11(8-13-9)10-3-5-12(14-2)6-4-10/h3-6,9,11,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGZCXWSVLIGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



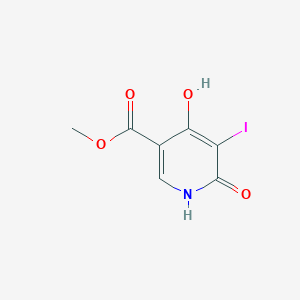
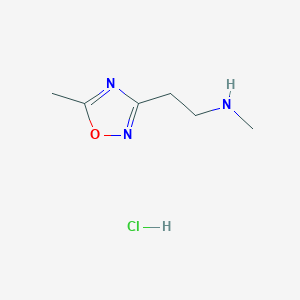
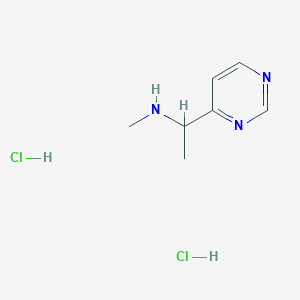
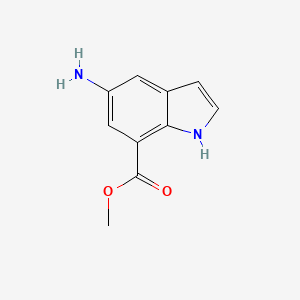
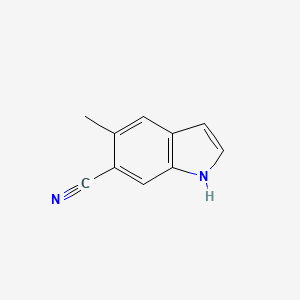

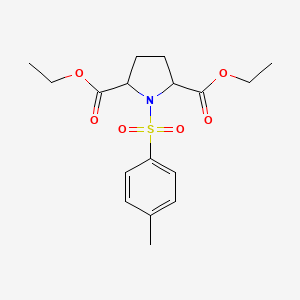
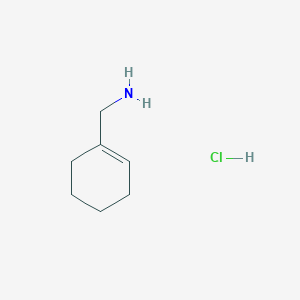
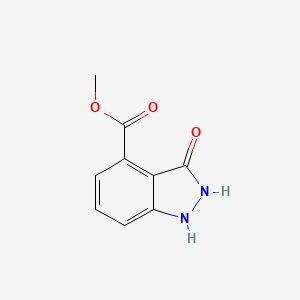
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423412.png)
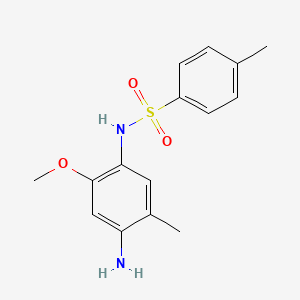
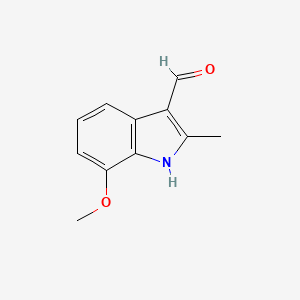
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)
